![molecular formula C5H9N3OS B13461695 2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine CAS No. 842960-14-9](/img/structure/B13461695.png)
2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by alkylation. One common method involves the reaction of a hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate. This intermediate is then cyclized to form the oxadiazole ring. The final step involves the alkylation of the oxadiazole with an appropriate alkylating agent to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction. These combined effects contribute to the compound’s bioactivity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)ethan-1-amine: A simpler compound with similar functional groups but lacking the oxadiazole ring.
2-(Methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole: A compound with a similar oxadiazole ring but different substituents.
2-[2,5-Dimethoxy-4-(methylsulfanyl)phenyl]ethan-1-amine: Another compound with a similar structure but different functional groups.
Uniqueness
2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is unique due to the presence of both the oxadiazole ring and the methylsulfanyl group. This combination imparts distinct chemical properties and potential bioactivity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
842960-14-9 |
|---|---|
Molecular Formula |
C5H9N3OS |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethanamine |
InChI |
InChI=1S/C5H9N3OS/c1-10-5-8-7-4(9-5)2-3-6/h2-3,6H2,1H3 |
InChI Key |
FKFYRYHLJJJXQT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(O1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)

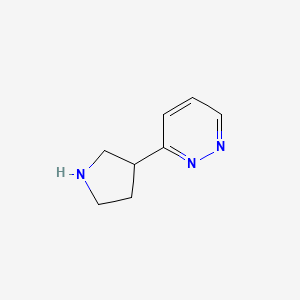
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
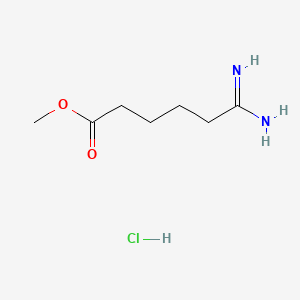
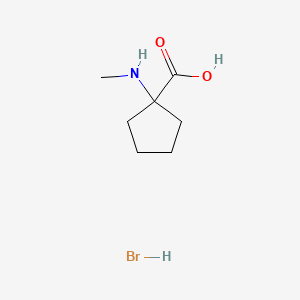
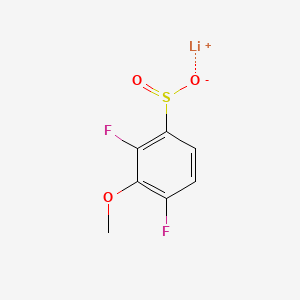
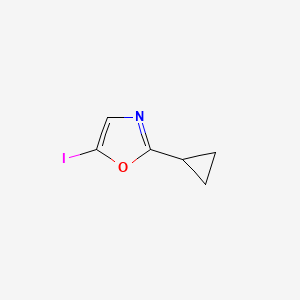
![3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride](/img/structure/B13461670.png)
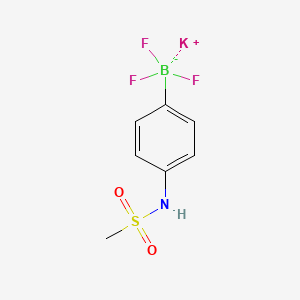
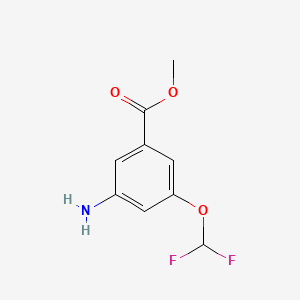

![methyl[1-(4-methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13461687.png)
